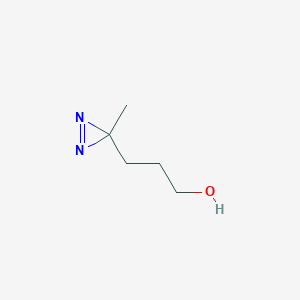

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol

Overview

Description

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol (MDPO; CAS 16297-94-2) is an aliphatic diazirine derivative featuring a three-carbon chain terminated by a hydroxyl group. Diazirines are photolabile compounds widely used in photolabeling and cross-linking studies due to their ability to generate reactive carbenes upon UV irradiation (350–370 nm) . MDPO is commercially available (e.g., Ambeed, Arlington, IL) and has been employed in carbene footprinting for protein structural analysis, where its carbene intermediate forms covalent bonds with nearby biomolecules . Its stability in aqueous buffers and compatibility with biochemical systems make it a preferred reagent for photochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid with a reducing agent to yield the desired alcohol . The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazirine ring.

Industrial Production Methods

While specific industrial production methods for 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol undergoes various chemical reactions, including:

Photoactivation: Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate.

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Substitution: The diazirine ring can participate in substitution reactions, where the carbene intermediate reacts with nearby molecules.

Common Reagents and Conditions

UV Light: Used for photoactivation to generate carbene intermediates.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Solvents: Common solvents include chloroform, ethyl acetate, and methanol.

Major Products

Carbene Intermediates: Formed during photoactivation, which can further react with biomolecules.

Oxidized Products: Such as aldehydes and carboxylic acids from oxidation reactions.

Scientific Research Applications

Chemical Biology and Biochemistry

Photoaffinity Labeling

One of the primary applications of 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is in photoaffinity labeling. This technique involves the use of UV light to activate the diazirine moiety, allowing it to form covalent bonds with nearby biomolecules such as proteins, nucleic acids, and lipids. This property is particularly useful for studying protein interactions and dynamics in living systems. The covalent modifications enable researchers to isolate and analyze labeled biomolecules, providing insights into their structure and function .

Case Study: Protein Interaction Studies

In a notable study, researchers utilized diazirine-based probes to investigate the binding sites of various ligands on target proteins. By incorporating this compound into their experimental design, they were able to capture transient interactions that would otherwise be difficult to study. The resulting data elucidated the mechanisms of action for several therapeutic compounds .

Drug Development

Target Identification

The compound is employed in drug discovery processes to identify potential drug targets within complex biological environments. By using photoaffinity labeling with this compound, scientists can map out protein networks and discover new interactions that may be critical for disease progression .

Case Study: Anesthetic Research

In research focused on anesthetics, diazirine derivatives were used to probe the binding sites of anesthetic agents on their target receptors. This approach provided valuable information about how these compounds interact at the molecular level, leading to improved formulations with enhanced efficacy .

Lipid Research

Functionalized Lipid Probes

The compound has been integrated into functionalized lipid probes that allow researchers to study lipid metabolism and interactions within cellular membranes. By incorporating diazirine into lipid structures, scientists can track lipid dynamics and their role in cellular signaling pathways .

Case Study: Lipid Metabolism Analysis

A recent study demonstrated the use of diazirine-labeled fatty acid derivatives to investigate lipid metabolism in hepatocytes. The results revealed distinct metabolic pathways activated by different lipid species, showcasing the utility of 3-(3-Methyl-3H-diazirin-3-y)propan-1-ol in lipid research .

Synthetic Chemistry

Building Block for Chemical Probes

In synthetic chemistry, 3-(3-Methyl-3H-diazirin-3-y)propan-1-ol serves as a versatile building block for developing new chemical probes. Its ability to undergo photochemical reactions makes it an attractive candidate for synthesizing compounds with specific targeting capabilities .

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Chemical Biology | Photoaffinity labeling for studying biomolecular interactions | Enables isolation and analysis of transient interactions |

| Drug Development | Target identification in drug discovery processes | Reveals new drug targets and interaction mechanisms |

| Lipid Research | Functionalized lipid probes for studying lipid dynamics | Provides insights into lipid metabolism and signaling pathways |

| Synthetic Chemistry | Building block for creating new chemical probes | Facilitates development of targeted compounds |

Mechanism of Action

The primary mechanism of action for 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol involves the formation of a carbene intermediate upon exposure to UV light. This highly reactive species can covalently bind to nearby molecules, allowing for the study of molecular interactions and the identification of binding sites . The diazirine ring’s unique structure enables it to form stable carbene intermediates, making it a valuable tool in various research applications .

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences among MDPO and related diazirines:

| Compound Name | CAS Number | Structure Summary | Functional Group | Key Substituents |

|---|---|---|---|---|

| 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol | 16297-94-2 | 3-carbon chain with terminal -OH | Hydroxyl | Methyl-diazirine |

| 2-(3-Methyl-3H-diazirin-3-yl)ethanol | 25055-82-7 | 2-carbon chain with terminal -OH | Hydroxyl | Methyl-diazirine |

| 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid | [CAS N/A] | 3-carbon chain with terminal -COOH | Carboxylic acid | Methyl-diazirine |

| 3-Trifluoromethyl-3-phenyldiazirine | [CAS N/A] | Aromatic ring with -CF₃ and diazirine | None | Trifluoromethyl, phenyl |

| 2-(3-Pentyl-3H-diazirin-3-yl)ethanol | 245440-54-4 | 2-carbon chain with -OH, pentyl-diazirine | Hydroxyl | Pentyl-diazirine |

Key Observations :

- Chain Length: MDPO’s longer carbon chain (vs. 2-(3-Methyl-3H-diazirin-3-yl)ethanol) may enhance solubility in polar solvents .

- Functional Groups: The hydroxyl group in MDPO facilitates hydrogen bonding, while 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid offers carboxylate reactivity for conjugation .

- Substituents : Aromatic diazirines (e.g., 3-Trifluoromethyl-3-phenyldiazirine) exhibit higher photostability but lower aqueous solubility compared to aliphatic analogs like MDPO .

Key Findings :

- MDPO’s carbene reacts rapidly with nucleophilic residues (e.g., amino acids), making it ideal for mapping protein-ligand interactions .

- Trifluoromethyl-phenyldiazirines produce carbenes that undergo insertion reactions without rearrangement, suitable for labeling hydrophobic targets .

Commercial Availability and Cost

| Compound | Supplier | Price (USD) |

|---|---|---|

| MDPO (16297-94-2) | BLD Pharm | $118/250 mg |

| 2-(3-Methyl-3H-diazirin-3-yl)ethanol | BLD Pharm | $272/1 g |

| 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol | BLD Pharm | $1568/1 g |

Practical Considerations :

- MDPO is cost-effective for large-scale studies compared to trifluoromethyl derivatives .

Biological Activity

3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol is a diazirine compound known for its unique chemical properties, particularly its ability to act as a photoaffinity label. This compound is widely utilized in biochemical research to study protein interactions, binding sites, and molecular mechanisms. The biological activity of this compound is primarily attributed to its capacity to generate reactive carbene intermediates upon UV activation, allowing it to form covalent bonds with various biomolecules.

Photoactivation and Carbene Generation

Upon exposure to ultraviolet (UV) light, this compound undergoes a transformation that generates highly reactive carbene intermediates. These carbenes can insert into nearby biomolecules, particularly targeting electron-rich sites on amino acids such as lysine, arginine, and histidine in proteins. This covalent crosslinking enables the investigation of protein-protein interactions and the mapping of binding sites for small molecules.

Biochemical Pathways

The interaction of this compound with proteins can modulate various biochemical pathways. For instance, it has been shown to inhibit the activity of human sirtuin 1 (SIRT1), leading to altered cellular functions and potential cell death due to histone deacetylation .

Biological Applications

Protein Interaction Studies

The primary application of this compound in biological research is its use as a photoaffinity label. Researchers employ this compound to probe protein interactions and identify binding sites through techniques such as mass spectrometry and fluorescence microscopy following photoactivation .

Drug Discovery

In drug discovery, this compound facilitates the identification of protein targets for small molecule drugs. By covalently modifying target proteins, researchers can elucidate the mechanisms of action for potential therapeutic agents .

Case Study 1: Protein-Ligand Interaction Mapping

A study utilized this compound to investigate the binding dynamics between a ligand and its target protein. Following UV activation, mass spectrometry was employed to identify crosslinked peptides, allowing researchers to map interaction sites accurately. This approach revealed critical insights into ligand efficacy and specificity.

Case Study 2: Enzyme Inhibition Analysis

Another research effort focused on the inhibitory effects of this compound on SIRT1 activity. The study demonstrated that exposure to the compound resulted in significant inhibition of SIRT1, which was correlated with increased acetylation levels on histone proteins. This finding highlighted the potential implications for cancer therapy, where SIRT1 modulation is relevant.

Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study A | Identified specific binding sites on target protein using mass spectrometry post-photoactivation | Photoaffinity labeling followed by LC-MS |

| Study B | Demonstrated inhibition of SIRT1 activity leading to increased histone acetylation | Enzyme assays and Western blot analysis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methyl-3H-diazirin-3-yl)propan-1-ol, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. One approach involves functionalizing propan-1-ol with a diazirine group under controlled photochemical or thermal conditions. For example, diazirine incorporation may utilize precursor molecules like 3-methyl-3H-diazirine, which reacts with propanol derivatives in the presence of catalysts (e.g., rhodium complexes) to stabilize reactive intermediates . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Purity optimization requires monitoring by TLC and HPLC (C18 column, UV detection at 254 nm).

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the diazirine ring and propanol chain. Key NMR signals include the diazirine methyl group (~1.5–1.7 ppm in ¹H NMR) and the hydroxyl proton (~1–3 ppm, broad). Mass spectrometry (ESI-MS or EI-MS) should confirm the molecular ion peak (expected m/z ≈ 128–130 for [M+H]⁺). Infrared (IR) spectroscopy can validate the diazirine C=N stretch (~1650–1700 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹) .

Q. What are the primary research applications of this compound in academic settings?

- Methodological Answer : The diazirine group enables photoaffinity labeling, a technique used to study protein-ligand interactions. Researchers irradiate the compound with UV light (365 nm) to generate reactive carbene intermediates, which crosslink with proximal biomolecules. This is critical for mapping binding sites in enzymes or receptors. Protocols involve incubating the compound with target proteins under inert conditions (argon atmosphere) to prevent side reactions .

Advanced Research Questions

Q. How can researchers address challenges in diazirine stability during photochemical crosslinking experiments?

- Methodological Answer : Diazirine stability is sensitive to ambient light and temperature. To mitigate premature degradation:

- Store the compound in amber vials at –20°C.

- Use UV light with calibrated intensity (e.g., 5 mW/cm²) to minimize overexposure.

- Include quenchers (e.g., dithiothreitol) in reaction buffers to scavenge reactive oxygen species.

Validation via LC-MS post-irradiation ensures crosslinking efficiency without diazirine decomposition .

Q. What experimental design considerations are critical for quantifying crosslinking efficiency in protein studies?

- Methodological Answer :

- Control Experiments : Use a non-photoactivatable analog (e.g., propan-1-ol without diazirine) to distinguish specific vs. nonspecific binding.

- Dose-Response : Titrate compound concentration (1–100 µM) and irradiation time (10–60 sec) to optimize signal-to-noise ratios.

- Analytical Workflow : Post-crosslinking, digest proteins with trypsin and analyze via LC-MS/MS. Use software like MaxQuant to identify crosslinked peptides, focusing on unique mass shifts (~128 Da from the diazirine group) .

Q. How can conflicting data on diazirine reactivity in polar vs. nonpolar solvents be resolved?

- Methodological Answer : Diazirines exhibit solvent-dependent reactivity. In polar solvents (e.g., DMSO), carbene intermediates may undergo nucleophilic trapping, reducing crosslinking efficiency. In nonpolar solvents (e.g., hexane), carbene lifetime increases, enhancing reactivity. To resolve contradictions:

Properties

IUPAC Name |

3-(3-methyldiazirin-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(6-7-5)3-2-4-8/h8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJQQKQBBXUDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.